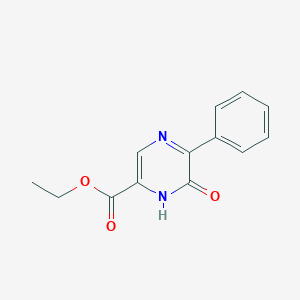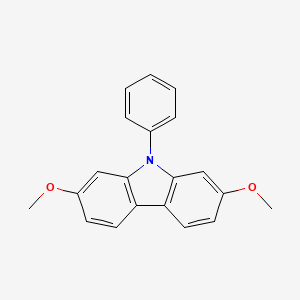
2,7-Bis(4-octylthiophen-2-yl)-9H-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Bis(4-octylthiophen-2-yl)-9H-fluoren-9-one is an organic compound that belongs to the class of conjugated polymers It is characterized by its unique structure, which includes a fluorene core substituted with octylthiophene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(4-octylthiophen-2-yl)-9H-fluoren-9-one typically involves the following steps:
Bromination: The fluorene core is first brominated to introduce bromine atoms at the 2 and 7 positions.
Suzuki Coupling: The brominated fluorene is then subjected to Suzuki coupling with 4-octylthiophene boronic acid under palladium catalysis. This reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like toluene or tetrahydrofuran.
Oxidation: The resulting product is then oxidized to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Bis(4-octylthiophen-2-yl)-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify its electronic properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce alkyl or aryl groups.
Applications De Recherche Scientifique
2,7-Bis(4-octylthiophen-2-yl)-9H-fluoren-9-one has a wide range of applications in scientific research:
Organic Electronics: It is used in the development of organic solar cells and light-emitting diodes due to its excellent electronic properties and stability.
Photovoltaic Devices: The compound’s ability to absorb light and convert it into electrical energy makes it suitable for use in photovoltaic devices.
Sensors: Its unique structure and reactivity make it a valuable component in chemical sensors for detecting various analytes.
Material Science: The compound is studied for its potential in creating new materials with tailored electronic and optical properties.
Mécanisme D'action
The mechanism by which 2,7-Bis(4-octylthiophen-2-yl)-9H-fluoren-9-one exerts its effects involves its interaction with light and its ability to conduct electricity. The compound’s conjugated structure allows for efficient charge transfer and separation, making it an excellent candidate for use in optoelectronic devices. The molecular targets and pathways involved include the absorption of photons, generation of excitons, and separation of charge carriers.
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly(9,9-dioctylfluorene): A polymer with a similar fluorene core but without the thiophene substituents.
Poly(3-hexylthiophene): A polymer with thiophene units but lacking the fluorene core.
Poly(2,7-carbazole): A polymer with a similar conjugated structure but different core and substituents.
Uniqueness
2,7-Bis(4-octylthiophen-2-yl)-9H-fluoren-9-one is unique due to its combination of a fluorene core and octylthiophene substituents. This structure imparts specific electronic and optical properties that are advantageous for applications in organic electronics and optoelectronic devices. The compound’s ability to undergo various chemical reactions and its stability further enhance its utility in scientific research and industrial applications.
Propriétés
Numéro CAS |
612531-87-0 |
|---|---|
Formule moléculaire |
C37H44OS2 |
Poids moléculaire |
568.9 g/mol |
Nom IUPAC |
2,7-bis(4-octylthiophen-2-yl)fluoren-9-one |
InChI |
InChI=1S/C37H44OS2/c1-3-5-7-9-11-13-15-27-21-35(39-25-27)29-17-19-31-32-20-18-30(24-34(32)37(38)33(31)23-29)36-22-28(26-40-36)16-14-12-10-8-6-4-2/h17-26H,3-16H2,1-2H3 |
Clé InChI |
VUFCBEGJTZQYCB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CSC(=C1)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)C5=CC(=CS5)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 2-[(1-cyclohexyl-3-butenyl)amino]-3-methyl-](/img/structure/B12587035.png)
![2,5-Dimethyl-6-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12587036.png)
![9H-Pyrido[3,4-b]indole-3-carboxamide, 1-bromo-](/img/structure/B12587039.png)

![3,4-Difluoro-1-[2-(4-pentylcyclohexyl)ethyl]-1H-pyrrole](/img/structure/B12587064.png)
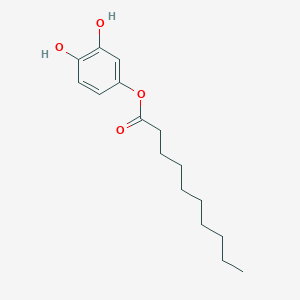

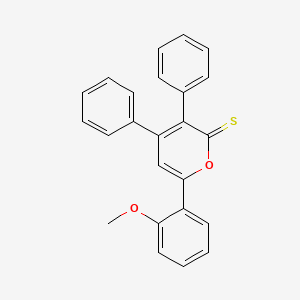
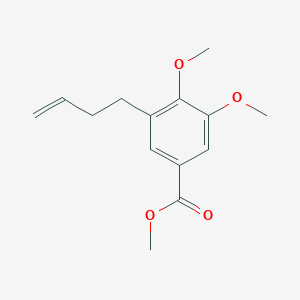
![4-Ethyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12587084.png)
![N-[2,5-Bis(3-methylbutoxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12587087.png)
